molecular formula C10H13NO2 B13080158 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid

Cat. No.: B13080158
M. Wt: 179.22 g/mol
InChI Key: DXNNWANOISLFJE-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of propanoic acid and contains a pyridine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acid hydrolysis to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-2-(6-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(6-11-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

DXNNWANOISLFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)C(=O)O

Origin of Product

United States

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